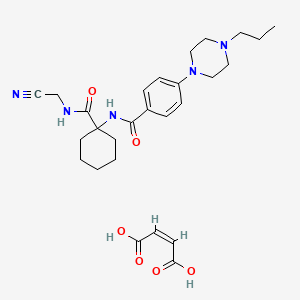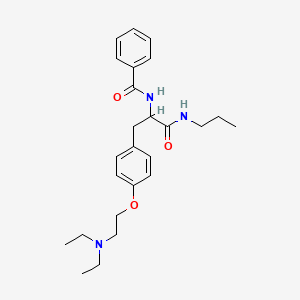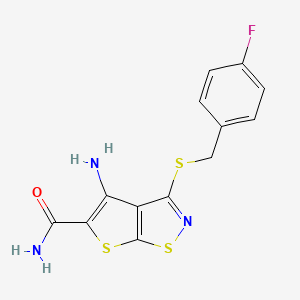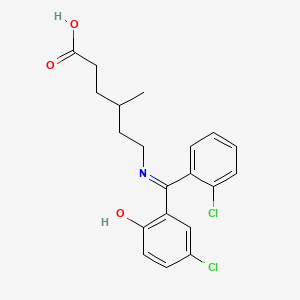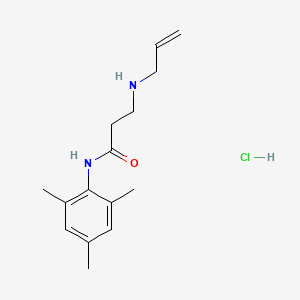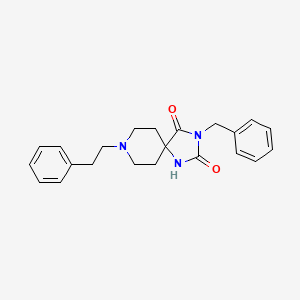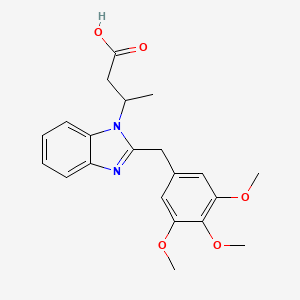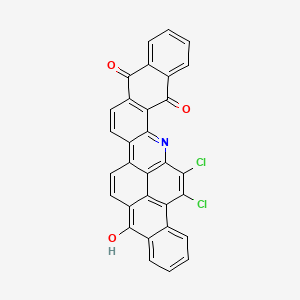
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Cyclization Reactions: These reactions help in forming the fused ring structure characteristic of the compound.
Oxidation Reactions: These reactions are used to introduce carbonyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Anthraquinone: Shares a similar quinone structure but lacks the additional aromatic rings and chlorine atoms.
Naphthacenequinone: Contains a similar fused ring system but differs in the position and number of functional groups.
Acridine: Has a similar tricyclic structure but lacks the extended aromatic system and chlorine atoms.
Uniqueness
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is unique due to its complex molecular structure, which combines features of anthraquinone, naphthacenequinone, and acridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
78940-05-3 |
|---|---|
分子式 |
C31H13Cl2NO3 |
分子量 |
518.3 g/mol |
IUPAC名 |
18,19-dichloro-27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione |
InChI |
InChI=1S/C31H13Cl2NO3/c32-25-22-13-5-1-2-6-16(13)29(35)19-11-9-14-15-10-12-20-24(27(15)34-28(26(25)33)23(14)21(19)22)31(37)18-8-4-3-7-17(18)30(20)36/h1-12,35H |
InChIキー |
JELHEWGMCOLGAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C(=C3Cl)Cl)C(=O)C8=CC=CC=C8C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


